(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(6-5-17-9-12-27-15-17)23-14-16-7-10-24(11-8-16)22(26)20-13-18-3-1-2-4-19(18)28-20/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,23,25)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVBOXJQCGOKI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure, including a benzofuran moiety, a piperidine ring, and an acrylamide functional group, which may contribute to its biological activity.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.49 g/mol. The structure can be represented as follows:
This unique arrangement of functional groups is believed to enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.
The exact mechanisms by which (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives containing benzofuran and piperidine rings have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in leukemia and solid tumors by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
The potential neuroprotective effects of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide are also of interest. Compounds with similar scaffolds have been reported to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
This table illustrates how the unique combination of structural elements in (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide may enhance its binding affinity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A recent study evaluated the cytotoxic effects of benzofuran derivatives against breast cancer cell lines, revealing IC50 values in the low micromolar range. These findings suggest that (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide may exhibit comparable or enhanced potency.
- Neuroprotection : In vitro assays showed that related compounds could reduce neuronal cell death induced by glutamate toxicity, highlighting their potential for treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other piperidine-acrylamide hybrids. Below is a comparative analysis based on functional groups, substituents, and empirical data from available literature.
Structural and Functional Differences
Core Scaffolds: The target compound uses a benzofuran-2-carbonyl-piperidine core, whereas the analogue employs a 3-(furan-2-yl)benzoyl-piperidine system. The benzofuran group in the target may enhance aromatic stacking interactions compared to the simpler benzoyl group in the analogue.
Substituent Effects: The 4-chlorophenyl group in the analogue increases lipophilicity and may improve membrane permeability but could also elevate metabolic instability. In contrast, the furan-3-yl acrylamide in the target compound provides a planar, conjugated system that might enhance target selectivity.
Molecular Weight and Complexity :
- The analogue has a significantly higher molecular weight (864.06 g/mol vs. ~463.5 g/mol), likely due to its extended alkyne and piperazine-containing side chain. This may reduce bioavailability or solubility compared to the more compact target compound.
Hypothetical Pharmacological Implications
- Target Selectivity : The benzofuran moiety in the target compound could favor interactions with enzymes or receptors that recognize polyaromatic systems (e.g., kinase ATP-binding pockets).
- Solubility : The absence of polar groups (e.g., pyridine in ) in the target compound may reduce aqueous solubility, necessitating formulation adjustments.
- Metabolic Stability : The furan-3-yl group might be susceptible to oxidative metabolism, whereas the chlorophenyl group in could slow degradation but increase toxicity risks.
Q & A
Basic Research Questions
Q. What are the key structural features of (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, and how do they influence its reactivity and biological activity?
- Answer : The compound features three critical moieties:
- Benzofuran-2-carbonyl : Enhances aromatic stacking interactions and metabolic stability .
- Piperidine ring : Provides conformational rigidity and serves as a scaffold for functional group attachment, influencing binding affinity to biological targets .
- Acrylamide group : Facilitates Michael addition reactions and covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors .
- Furan-3-yl group : Introduces electron-rich regions for π-π interactions and modulates solubility .
- Methodological Insight : Structural characterization via /-NMR and X-ray crystallography (if available) is critical to confirm stereochemistry and plan derivatization strategies .
Q. What are the common synthetic routes for this compound, and what are their advantages/limitations?
- Answer : Synthesis typically involves:
- Step 1 : Coupling benzofuran-2-carbonyl chloride with piperidine derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the piperidin-4-yl intermediate .
- Step 2 : Introduction of the acrylamide group via condensation of 3-(furan-3-yl)acrylic acid with the piperidine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Key Considerations :
- Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .
- Solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high stereochemical purity in the final product?
- Answer :
- Temperature Control : Maintain ≤25°C during acrylamide formation to minimize E→Z isomerization .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce racemization .
- Catalysis : Chiral catalysts (e.g., L-proline derivatives) can enhance enantiomeric excess in asymmetric syntheses .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or chiral HPLC .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC values across studies)?
- Answer : Contradictions may arise from:
- Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) can alter acrylamide reactivity .
- Purity Issues : Trace impurities (e.g., unreacted starting materials) may interfere with assays. Validate purity via HPLC (>95%) and mass spectrometry .
- Biological Model Variability : Use isogenic cell lines or standardized enzyme batches to reduce inter-experimental variability .
- Resolution Strategy : Perform dose-response curves across multiple replicates and validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods are recommended for predicting biological activity and off-target interactions?
- Answer :
- PASS Algorithm : Predicts activity spectra (e.g., anticancer, antimicrobial) based on structural fingerprints .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs .
- ADMET Prediction : Tools like SwissADME assess permeability, CYP inhibition, and bioavailability to prioritize lead compounds .
Q. How can this compound be applied in material science beyond medicinal chemistry?
- Answer :
- Polymer Synthesis : The acrylamide group enables radical polymerization for creating thermally stable hydrogels or conductive polymers .
- Coordination Chemistry : The furan and benzofuran moieties can act as ligands for metal-organic frameworks (MOFs) with luminescent properties .
- Experimental Design :
- Optimize monomer ratios via RAFT polymerization and characterize materials using DSC and FT-IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
